molecular formula C10H7IN2O B2920218 6-(4-iodophenyl)pyridazin-3(2H)-one CAS No. 586950-22-3

6-(4-iodophenyl)pyridazin-3(2H)-one

Cat. No. B2920218
CAS RN: 586950-22-3
M. Wt: 298.083
InChI Key: ZSTRNAWXVSBSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Inverse Electron Demand Diels-Alder Reaction : Lewis acid-mediated inverse electron demand Diels-Alder reactions between 3-monosubstituted s-tetrazine and silyl enol ethers provide functionalized pyridazines, including 3-bromo-pyridazines .
  • C-C Bond Cleavage Approach : An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .
  • Cu(II)-Catalyzed Cyclizations : Cu(II)-catalyzed aerobic 6-endo-trig cyclizations yield 1,6-dihydropyridazines and pyridazines, depending on the choice of reaction solvent .
  • Aza-Diels-Alder Reaction : An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines provides highly regioselective synthesis of 6-aryl-pyridazin-3-amines .

Scientific Research Applications

Synthesis and Chemical Reactions

6-(4-iodophenyl)pyridazin-3(2H)-one is involved in various chemical syntheses and reactions, showcasing its versatility in organic chemistry. For instance, it reacts with Grignard reagents, like phenylmagnesium bromide, to yield 1,4-addition products such as 4-phenyl-6-(α-styryl)pyridazin-3(2H)-ones. These products' structures are confirmed through electronic and infrared spectroscopy, underlining the compound's utility in synthesizing structurally diverse molecules (Ismail, Shams, El-Khamry, & Mostafa, 1984).

Pharmaceutical Applications

In the pharmaceutical domain, 6-(4-iodophenyl)pyridazin-3(2H)-one derivatives have been explored for their potential biological activities. The compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. For example, it has been used to develop cardioactive agents, indicating its significant role in medicinal chemistry research aimed at treating cardiovascular diseases (Imran & Abida, 2016).

Material Science and Catalysis

In material science and catalysis, derivatives of 6-(4-iodophenyl)pyridazin-3(2H)-one are employed in the synthesis of complex molecular structures that could have applications in catalysis and the development of new materials. These applications demonstrate the compound's potential in contributing to innovative solutions in various scientific and industrial fields.

properties

IUPAC Name

3-(4-iodophenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTRNAWXVSBSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-iodophenyl)pyridazin-3(2H)-one

Synthesis routes and methods

Procedure details

7.8 g of 4-iodoacetophenone are converted into the pyridazinone in accordance with GWP 1.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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